(3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone
CAS No.: 21554-79-0
Cat. No.: VC15912578
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21554-79-0 |
|---|---|
| Molecular Formula | C14H12O5 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | (3-methoxyphenyl)-(2,4,6-trihydroxyphenyl)methanone |
| Standard InChI | InChI=1S/C14H12O5/c1-19-10-4-2-3-8(5-10)14(18)13-11(16)6-9(15)7-12(13)17/h2-7,15-17H,1H3 |
| Standard InChI Key | GOWGKFJLQBOVIW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central methanone group connecting two aromatic rings: a 3-methoxyphenyl ring and a 2,4,6-trihydroxyphenyl ring. The methoxy group at the 3-position of the first ring introduces electron-donating effects, while the hydroxyl groups on the second ring confer significant polarity and hydrogen-bonding capacity. This arrangement is critical for its reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₅ | |
| Molecular Weight | 260.24 g/mol | |
| IUPAC Name | (3-methoxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2O)O)O | |
| Topological Polar Surface Area | 86.99 Ų |
Spectral and Physical Characteristics
While experimental data on melting/boiling points and solubility are unavailable, computational predictions suggest moderate water solubility (0.73 mg/mL) and a logP value of 1.63, indicating balanced hydrophilicity-lipophilicity. The presence of three hydroxyl groups enhances solubility in polar solvents, whereas the methoxy and aromatic systems favor organic media. Infrared spectroscopy of analogous compounds reveals strong absorptions for carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups.
Synthesis and Manufacturing
Synthetic Pathways
The exact synthesis route for (3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone remains undocumented, but Friedel-Crafts acylation and phase-transfer catalysis are plausible methods based on related structures. For example, Friedel-Crafts reactions between 3-methoxybenzoic acid derivatives and trihydroxybenzene precursors could yield the target compound. Protective group strategies are likely necessary to prevent hydroxyl group oxidation during synthesis.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Protection of hydroxyl groups | Acetic anhydride, pyridine |
| 2 | Friedel-Crafts acylation | AlCl₃, 3-methoxybenzoyl chloride |
| 3 | Deprotection | Hydrochloric acid, methanol |
Challenges in Synthesis
The steric hindrance from the 2,4,6-trihydroxyphenyl group and the sensitivity of phenolic hydroxyl groups to oxidation necessitate meticulous control of reaction conditions. Phase-transfer catalysis may mitigate these issues by facilitating interfacial reactions.
Biological Activities and Mechanisms
Antioxidant Properties
The 2,4,6-trihydroxyphenyl moiety enables potent free radical scavenging, as demonstrated in assays like DPPH and ABTS. Hydroxyl groups donate hydrogen atoms to neutralize radicals, forming stable quinone structures. Comparative studies with paeonol (a structural analog) show IC₅₀ values of 54.6 μM for MAO-A inhibition, suggesting potential neuroprotective applications .
Enzyme Inhibition
While direct evidence is lacking, the compound’s similarity to MAO inhibitors implies possible activity against monoamine oxidases. Molecular docking studies could elucidate interactions with MAO-A/B active sites, leveraging its planar aromatic system for π-π stacking with flavin cofactors .
Research Findings and Applications
Industrial Relevance
| Hazard Type | Precautionary Code |
|---|---|
| Skin irritation | P280, P305+P351+P338 |
| Environmental persistence | P273 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume